Methylpentyl Ester

Beschreibung

Overview of Ester Chemistry and Its Significance in Organic Synthesis

Esters are a class of organic compounds that are widespread in nature and play a crucial role in various scientific and industrial fields. numberanalytics.com Structurally, an ester is derived from a carboxylic acid, where the hydrogen of the hydroxyl (-OH) group is replaced by an alkyl or aryl group. numberanalytics.com The general formula for an ester is R-COO-R', where R and R' represent hydrocarbon groups. allen.in The formation of an ester, known as esterification, typically involves the reaction of a carboxylic acid with an alcohol. ebsco.com This reaction is fundamental in organic synthesis, allowing chemists to create a vast array of molecules with diverse applications. numberanalytics.com

The significance of esters in organic synthesis is multifaceted. They serve as important intermediates in the creation of more complex molecules. numberanalytics.com Their unique chemical properties, including their reactivity, make them valuable tools for chemists. numberanalytics.com In nature, esters are responsible for the characteristic fragrances and flavors of many fruits and flowers. numberanalytics.comsolubilityofthings.com For instance, isoamyl acetate (B1210297) imparts the characteristic smell of bananas. ebsco.com Industrially, esters are utilized in the production of perfumes, flavorings, pharmaceuticals, and polymers like polyesters. numberanalytics.comallen.in Fatty acid methyl esters (FAMEs) are a notable type of ester derived from natural fats and oils, and they are recognized for their high solubility and lubricity. petercremerna.com

Definition and Structural Isomerism within the Methylpentyl Ester Class

A methylpentyl ester is a specific type of ester where the alcohol-derived portion of the molecule is a methylpentyl group. This means that a six-carbon branched-chain alcohol, a methylpentanol, has reacted with a carboxylic acid. The "methylpentyl" designation indicates a pentyl (five-carbon) chain with a methyl (one-carbon) group attached to one of the carbons.

Structural isomerism is a key concept when discussing methylpentyl esters. Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. savemyexams.comsavemyexams.com This can manifest in several ways within the methylpentyl ester class:

Chain Isomerism: The carbon skeleton of the methylpentyl group can be arranged in different ways. For example, 2-methylpentyl, 3-methylpentyl, and 4-methylpentyl groups are chain isomers.

Positional Isomerism: The ester functional group can be attached at different positions along the carbon chain of the carboxylic acid. nagwa.com

Functional Group Isomerism: The atoms of a methylpentyl ester can be rearranged to form a different functional group altogether, such as a carboxylic acid or a hydroxyketone, while maintaining the same molecular formula. docbrown.info

For example, considering the molecular formula C8H16O2, one possible isomer is 4-methylpentyl acetate. stenutz.eu However, other isomers exist, such as different positional isomers of pentyl acetate (e.g., 1-pentyl acetate, 2-pentyl acetate, 3-pentyl acetate) and other esters with different branching in the alkyl chains. acgih.org The specific isomer will have unique physical and chemical properties.

Historical Context and Evolution of Research on Methylpentyl Esters

Historically, research into esters has been closely tied to the study of natural products and their characteristic scents and flavors. The synthesis of esters through esterification has been a fundamental reaction in organic chemistry for a long time. Early research would have focused on the isolation and identification of naturally occurring esters, including those with a methylpentyl structure, from various botanical sources.

Over time, the focus of research has evolved. While the fragrance and flavor applications of esters like 3-methylpentyl 2-methylbutyrate (B1264701) and 3-methylpentyl isobutyrate remain significant, research has expanded into other areas. ontosight.aiontosight.ai For instance, the synthesis and properties of more complex methylpentyl esters have been investigated for their potential in various fields.

A notable example from the mid-20th century is the development of m-(1-methylpentyl)phenyl N-methylcarbamate, a potent cholinesterase inhibitor with applications in agriculture as a pesticide. google.com This research highlighted the importance of the specific isomeric structure of the methylpentyl group for biological activity. google.com

More recent research has delved into the synthesis of novel methylpentyl esters for specialized applications. For example, Fmoc-D-aspartic acid b-methylpentyl ester and N-Fmoc-L-aspartic acid 4-methylpentyl ester are used in peptide synthesis and other areas of biochemical research. jk-sci.comthermofisher.com The synthesis of (R,S)-1-methylpentyl 4′-hydroxybiphenyl-4-carboxylate derivatives has been explored for their liquid crystalline properties. mdpi.com This demonstrates a shift towards designing and creating methylpentyl esters with specific, tailored functionalities.

Current Research Landscape and Emerging Trends in Methylpentyl Ester Chemistry

The current research landscape for methylpentyl esters is diverse, with several emerging trends. One significant area of focus is the use of methylpentyl esters in the development of advanced materials. For example, research into fatty acid esters, including pentyl esters, as phase change materials (PCMs) for thermal energy storage is an active field. mdpi.comresearchgate.net These materials can absorb and release large amounts of energy during phase transitions, making them useful for various heating and cooling applications. Studies have shown that pentyl esters can exhibit lower phase change temperatures compared to corresponding methyl and decyl esters. mdpi.com

Another trend is the synthesis of complex methylpentyl esters for pharmaceutical and biological applications. The creation of N-methyl tubulysin (B8622420) analogues, which may incorporate methylpentyl ester moieties, for anticancer drug research is an example of this trend. jst.go.jp The precise structure of the ester is often crucial for its biological activity.

Furthermore, there is ongoing research into the synthesis and characterization of various methylpentyl esters using modern analytical techniques. Spectroscopic methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the structure and purity of newly synthesized esters. mdpi.comresearchgate.net Mass spectrometry is also a key tool for identifying and characterizing these compounds. researchgate.net

The study of reaction kinetics and mechanisms involving methylpentyl esters also continues to be an area of interest. For example, understanding the hydrolysis rates of different esters can be important for applications where stability is a factor. beilstein-journals.org Research into more efficient and environmentally friendly synthesis methods, such as using supercritical carbon dioxide, is also an emerging trend in ester chemistry in general. researchgate.net

Finally, the exploration of methylpentyl esters as components in complex mixtures, such as in the analysis of essential oils or in the formulation of flavor and fragrance profiles, remains a relevant area of study. jmchemsci.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

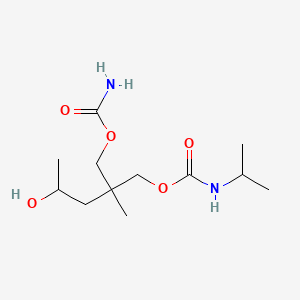

[2-(carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O5/c1-8(2)14-11(17)19-7-12(4,5-9(3)15)6-18-10(13)16/h8-9,15H,5-7H2,1-4H3,(H2,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWLQBKONOLZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OCC(C)(CC(C)O)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857714 | |

| Record name | 2-[(Carbamoyloxy)methyl]-4-hydroxy-2-methylpentyl propan-2-ylcarbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-34-8 | |

| Record name | 2-[(Carbamoyloxy)methyl]-4-hydroxy-2-methylpentyl propan-2-ylcarbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Esterification Processes

Classical Esterification Approaches for Methylpentyl Ester Formation

Traditional methods for ester synthesis remain widely practiced due to their robustness and scalability. These approaches typically involve the reaction of a carboxylic acid with an alcohol under specific catalytic conditions.

Fischer-Speier esterification is a classic organic reaction used to form an ester from a carboxylic acid and an alcohol, utilizing a strong acid catalyst. byjus.comathabascau.ca The reaction is reversible, and its mechanism involves several equilibrium steps. sciencemadness.orgmasterorganicchemistry.com For the synthesis of methyl pentanoate, this involves reacting pentanoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com

The mechanism proceeds through the following key steps: byjus.commasterorganicchemistry.comchemistrysteps.commdpi.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. byjus.commdpi.com

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, and a C=O double bond is reformed, yielding a protonated ester. byjus.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to give the final ester product and regenerate the acid catalyst. byjus.com

Optimization Strategies: Because Fischer esterification is an equilibrium process, reaction conditions must be optimized to maximize the yield of the ester. masterorganicchemistry.com The primary strategies involve shifting the equilibrium toward the products according to Le Châtelier's principle. sciencemadness.orgmasterorganicchemistry.com This can be achieved by:

Using a large excess of one of the reactants, typically the less expensive alcohol. byjus.commasterorganicchemistry.com

Removing water from the reaction mixture as it is formed, either through azeotropic distillation or by using dehydrating agents like molecular sieves or the strong acid catalyst itself (e.g., concentrated H₂SO₄). sciencemadness.orgorganic-chemistry.org

Research on the synthesis of methyl pentanoate using the heterogeneous catalyst Amberlyst 15 has identified specific optimal conditions for high conversion rates.

| Parameter | Condition | Result | Source |

|---|---|---|---|

| Catalyst | Amberlyst 15 (7% g/L) | 93% conversion of pentanoic acid | researchgate.net |

| Molar Ratio (Methanol:Pentanoic Acid) | 10:1 | ||

| Temperature | 333.15 K (60°C) |

Transesterification, or alcoholysis, is the process of transforming one ester into another by reacting it with an alcohol. scielo.org.arresearchgate.net This donor-acceptor exchange of alkoxy groups can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of a methylpentyl ester, this could involve reacting methyl pentanoate with a different alcohol to form a new pentanoate ester, or reacting another pentanoate ester (e.g., ethyl pentanoate) with methanol to form methyl pentanoate. vaia.com This reaction is also an equilibrium process, and driving it to completion often requires using the alcohol reactant as the solvent. masterorganicchemistry.com

A practical example is the acid-catalyzed reaction of methyl pentanoate with excess isopentyl alcohol to produce isopentyl pentanoate and methanol. vaia.com This process is crucial in the production of biodiesel, which primarily consists of fatty acid methyl esters (FAMEs) generated through the transesterification of triglycerides. foodb.camonash.edu

The choice of catalyst significantly influences the transesterification process. nih.gov Homogeneous catalysts like sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) (CH₃ONa) are highly active but can lead to saponification (soap formation) if the feedstock contains free fatty acids and water. nih.govfrontiersin.org Homogeneous acid catalysts, such as sulfuric acid, are less sensitive to free fatty acids but generally result in slower reaction rates. frontiersin.org Heterogeneous catalysts, including various metal oxides, are also employed to simplify product purification. mdpi.comresearchgate.net

A significant advancement in this area is the development of metal-free catalytic systems, which address the cost, toxicity, and pollution concerns associated with metal catalysts. eurekalert.orgnagoya-u.ac.jp Metal catalysts can also be deactivated by chelation, where a flexible ester molecule wraps around the metal center, shutting down the reaction. nagoya-u.ac.jpthechemicalengineer.com

Researchers at Nagoya University have developed a versatile metal-free catalyst, tetramethylammonium (B1211777) methyl carbonate (TMC). eurekalert.orgthechemicalengineer.com The mechanism involves the in-situ reaction of TMC with the alcohol to form an alkoxide ion. nagoya-u.ac.jp This highly nucleophilic alkoxide then attacks the starting ester, yielding the desired target ester with high efficiency. eurekalert.orgnagoya-u.ac.jp This process is considered a form of green chemistry as the catalyst is recyclable and avoids the use of metals. eurekalert.orgthechemicalengineer.com

| Catalyst System | Mechanism | Advantages | Source |

|---|---|---|---|

| Tetramethylammonium Methyl Carbonate (TMC) | In-situ formation of an alkoxide ion from the reaction of TMC with an alcohol, followed by nucleophilic attack on the starting ester. | - Metal-free and recyclable (Green Chemistry)

| eurekalert.orgnagoya-u.ac.jpthechemicalengineer.com |

Electrocatalysis represents a sustainable and modern approach to chemical synthesis, using electrical energy to drive chemical reactions. semanticscholar.orgnih.gov This method offers green alternatives to traditional synthesis by often operating at room temperature and avoiding the need for strong chemical oxidants or catalysts. sioc-journal.cnxmu.edu.cn

Several electrochemical strategies for ester synthesis have been developed:

Direct Esterification: Esters can be prepared through the direct electrochemical reaction of carboxylic acids and alcohols. This process can be conducted at room temperature in an undivided electrolytic cell using a constant current, avoiding the need for strong acids or metal catalysts. sioc-journal.cn

Synthesis from N-Alkoxyamides: An efficient electrochemical method synthesizes carboxylic esters from N-alkoxyamides. The reaction proceeds via constant current electrolysis using tetrabutylammonium (B224687) iodide (TBAI) as both a redox catalyst and a supporting electrolyte, generating nitrogen as a harmless byproduct. acs.org

Synthesis from Carbon Monoxide: Researchers have demonstrated the electrosynthesis of C₃–C₆ acetate (B1210297) esters from carbon monoxide and water. Using a copper catalyst in a membrane electrode assembly, this pathway can produce ethyl acetate and propyl acetate with a total Faradaic efficiency of approximately 22%. nus.edu.sg

Synthesis from Alkynes: A novel electrochemical method involves the esterification of alkynes with diols, proceeding through the cleavage of carbon-carbon triple bonds. This green chemistry approach is catalyst-free, oxidant-free, and atom-economical. rsc.org

These pathways showcase the potential of electrocatalysis to provide alternative and environmentally friendly routes to esters, including methylpentyl ester derivatives.

Transesterification Reactions: Donor-Acceptor Ester Exchange

Catalyst-Dependent Transesterification (e.g., Metal-Free Catalysis)

Novel Synthetic Pathways for Methylpentyl Ester Derivatives

Beyond classical methods, research has focused on developing novel synthetic routes that offer greater selectivity, milder reaction conditions, and improved sustainability.

Biocatalysis, particularly the use of enzymes like lipases, has emerged as a powerful tool for "green" ester synthesis. mdpi.comuni-greifswald.de Enzymes offer high specificity and can operate under mild conditions, often in solvent-free systems, which simplifies product purification and reduces environmental impact. mdpi.commdpi.com The resulting products are often considered "natural," which is highly desirable in the flavor and fragrance industries. nih.gov

Significant research has been conducted on the lipase-catalyzed synthesis of short-chain esters, including those structurally related to methylpentyl ester. Lipases from various sources such as Candida antarctica (often immobilized as Novozym® 435 or Lipozyme® 435), Thermomyces lanuginosus, and Candida rugosa have been successfully employed. mdpi.comnih.govd-nb.inforesearchgate.net

Key research findings include:

The synthesis of decane-1,10-diyl bis(2-methylpentanoate), a novel branched diester, was achieved using Lipozyme® 435 in a solvent-free medium. Researchers found that this was the first documented instance of a lipase (B570770) catalyzing a reaction with 2-methylpentanoic acid. mdpi.comresearchgate.net

The synthesis of methyl butanoate, a close analog of methyl pentanoate, was catalyzed by lipase from Thermomyces lanuginosus in a microfluidic system, achieving a 54% yield. d-nb.info

Pentyl valerate (B167501) (pentyl pentanoate) was synthesized with nearly 99% conversion using immobilized Candida rugosa lipase. nih.gov

The table below summarizes findings from various studies on the enzymatic synthesis of methylpentyl esters and related compounds.

| Target Ester | Enzyme (Lipase) | Substrates | Key Conditions | Yield/Conversion | Source |

|---|---|---|---|---|---|

| Decane-1,10-diyl bis(2-methylpentanoate) | Lipozyme® 435 (immobilized Candida antarctica lipase B) | 2-Methylpentanoic Acid + 1,10-Decanediol | 80°C, 2.5% (w/w) enzyme, solvent-free, 30% molar excess of acid | 92.6% purity after 7h | mdpi.comresearchgate.net |

| Methyl Butanoate | Thermomyces lanuginosus lipase | Butanoic Acid + Methanol | 40°C, microreactor system | 54% conversion | d-nb.info |

| Pentyl Valerate (Pentyl Pentanoate) | Immobilized Candida rugosa lipase | Valeric Acid + 1-Pentanol | 37°C, organogel medium | ~99% conversion | nih.gov |

| Pentyl 2-Methylpropanoate | Candida rugosa lipase | 2-Methylpropanoic Acid + Pentanol | 35°C, 2.5 substrate mole ratio, 26h | ~92% conversion | researchgate.net |

Sustainable and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of esters, aiming to reduce environmental impact and improve safety. These approaches focus on the use of renewable feedstocks, less hazardous solvents, and catalytic processes that minimize waste and energy consumption.

Enzymatic catalysis, particularly using lipases, has emerged as a prominent green alternative for ester synthesis. These biocatalysts operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups and reducing the formation of byproducts. A study on the enzymatic synthesis of decane-1,10-diyl bis(2-methylpentanoate), a related branched diester, highlights this approach. nih.govresearchgate.net Using an immobilized lipase, Lipozyme® 435, the reaction was successfully conducted in a solvent-free medium, which significantly simplifies downstream processing and reduces waste. nih.govresearchgate.net The optimal conditions were determined to be a temperature of 80°C and a biocatalyst concentration of 2.5% (w/w), achieving high conversion rates. nih.govresearchgate.net Green metric calculations for this enzymatic process confirmed its sustainability compared to traditional chemical routes. researchgate.net

Another sustainable strategy involves the use of novel, highly efficient chemical catalysts that can operate under mild or solvent-free conditions. For instance, a tetranuclear zinc cluster has been shown to effectively catalyze the transesterification of various methyl esters under nearly neutral conditions (58–68 °C). organic-chemistry.org This method's environmental advantage is demonstrated by a large-scale, solvent-free synthesis of isopentyl pentanoate, which achieved a high yield with a very low (i.e., favorable) E-factor of 0.66. organic-chemistry.org

The choice of solvent is another critical aspect of green esterification. Traditional solvents like chlorinated hydrocarbons are being replaced by greener alternatives. nih.gov Acetonitrile (B52724), for example, has been utilized as a less hazardous solvent system for Steglich esterification, providing rates and yields comparable to traditional methods while simplifying product purification. nih.gov Furthermore, advanced catalytic systems are being developed that use molecular oxygen as the sole oxidant, representing a much more environmentally benign process. labmanager.com

| Catalyst System | Substrates | Key Green Chemistry Feature | Optimal Conditions | Result/Yield | Source |

|---|---|---|---|---|---|

| Immobilized Lipase (Lipozyme® 435) | 2-methylpentanoic acid and 1,10-decanediol | Solvent-free reaction medium | 80°C, 2.5% (w/w) catalyst, 30% molar excess of acid | 92.6% product purity, favorable green metrics | nih.govresearchgate.net |

| Tetranuclear Zinc Cluster | Methyl esters and various alcohols | Solvent-free option, mild conditions | 58–68°C | 80% yield (large-scale isopentyl pentanoate synthesis) | organic-chemistry.org |

| N/A (Greener Solvent System) | Carboxylic acids and alcohols | Use of acetonitrile instead of hazardous solvents | N/A | Comparable rates and yields to traditional solvents | nih.gov |

Scale-Up Considerations and Industrial Synthesis Methodologies

Transitioning the synthesis of methylpentyl ester from a laboratory setting to industrial-scale production involves overcoming several challenges, including managing reaction heat (exothermicity), ensuring efficient mixing, and developing cost-effective product separation and purification processes.

The traditional industrial synthesis of simple esters like methyl pentanoate often involves the classic Fischer esterification of pentanoic acid and methanol. chinalookchem.com This equilibrium-limited reaction is typically driven to completion on a large scale by using an acidic catalyst (e.g., concentrated sulfuric acid) and continuously removing the water byproduct through methods like azeotropic distillation. chinalookchem.com

Modern industrial methodologies focus on process intensification to improve efficiency, safety, and sustainability. One such technique is reactive distillation , which combines the chemical reaction and the separation of products into a single unit. This integration minimizes energy consumption and can improve yields by continuously removing products, thereby shifting the reaction equilibrium.

Continuous flow chemistry offers another powerful solution to scale-up challenges. Performing reactions in continuous flow reactors rather than large batches provides superior heat dissipation, mitigating the risks associated with exothermic reactions. This technology also allows for higher throughput and more consistent product quality. The development of robust immobilized catalysts is key to the success of continuous flow systems, allowing for efficient catalyst recycling and reducing downstream contamination. rsc.org A sustainable method for the continuous flow synthesis of esters using an immobilized lipase demonstrated excellent performance over 30 hours, achieving up to 96.8% conversion with a short residence time. rsc.org

Biocatalytic processes also have specific scale-up considerations. A study on the synthesis of panthenyl esters detailed a gradual scale-up from 0.2 g to 500 g, utilizing different equipment at each stage, from orbital shakers to mechanical stirring coupled with a vacuum system to remove byproducts. acs.org

| Challenge | Mitigation Strategy / Industrial Methodology | Description | Source |

|---|---|---|---|

| Reaction Exothermicity | Continuous Flow Reactors | Provides superior surface-area-to-volume ratio for efficient heat dissipation, preventing thermal runaways. | |

| Equilibrium Limitation | Reactive Distillation / Water Removal | Combines reaction and separation; continuous removal of a byproduct (e.g., water) drives the reaction toward completion. | chinalookchem.com |

| Byproduct Formation / Purification | Catalyst Recycling / Immobilized Catalysts | Using immobilized or solid catalysts simplifies separation from the product stream and allows for reuse, reducing waste and cost. | rsc.org |

| Process Efficiency & Throughput | Continuous Flow Chemistry | Enables higher throughput, consistent product quality, and safer operation compared to large-scale batch processing. | rsc.org |

Mechanistic Investigations of Chemical Transformations

Nucleophilic Acyl Substitution Mechanisms in Methylpentyl Ester Reactivity

The reactivity of carboxylic acid derivatives in these substitutions is influenced by the stability of the carbonyl group and the ability of the 'Y' group to act as a leaving group. libretexts.org The general order of reactivity is acid chlorides > acid anhydrides > esters > amides. vanderbilt.edu This trend is related to resonance stabilization; amides exhibit significant resonance, making them the least reactive, while acid chlorides have the least resonance stabilization and are the most reactive. vanderbilt.edu

The mechanism can be catalyzed by either acid or base. byjus.com In acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group toward attack by a weak nucleophile. byjus.com Under basic conditions, a strong, negatively charged nucleophile attacks the carbonyl carbon directly. byjus.commasterorganicchemistry.com The equilibrium of the reaction favors the formation of the weaker base. masterorganicchemistry.com

Hydrolysis Mechanisms of Methylpentyl Esters

Hydrolysis of esters like methylpentyl ester involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis Kinetics and Thermodynamics

Acid-catalyzed hydrolysis of an ester is a reversible reaction that reaches an equilibrium. libretexts.orgdalalinstitute.com To drive the reaction towards completion, a large excess of water is typically used. libretexts.org The mechanism is essentially the reverse of Fischer esterification. youtube.com

The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. libretexts.orgyoutube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org A tetrahedral intermediate is formed. libretexts.org Following a proton transfer from the attacking water molecule to the alkoxy group, the alcohol moiety is eliminated as a neutral molecule, and the carbonyl group is reformed. libretexts.org Finally, deprotonation of the reformed carbonyl by a water molecule regenerates the hydronium ion catalyst and yields the carboxylic acid. libretexts.orgyoutube.com

The kinetics of acid-catalyzed ester hydrolysis, such as that of ethyl acetate (B1210297), have been shown to follow first-order kinetics under certain conditions. researchgate.net The rate of reaction is influenced by factors such as temperature, with an increase in temperature generally leading to an increased reaction rate. researchgate.net The activation energy for the acid-catalyzed hydrolysis of ethyl acetate has been determined to be 17.44 kJ/mol. researchgate.net

Table 1: Factors Affecting Acid-Catalyzed Ester Hydrolysis

| Factor | Effect on Reaction Rate |

|---|---|

| Temperature | Increases rate with increasing temperature. researchgate.net |

| Acid Concentration | Acts as a catalyst, increasing the rate. pearson.com |

| Water Concentration | An excess shifts the equilibrium towards products. libretexts.org |

| Ester Structure | Steric hindrance around the carbonyl group can affect the rate. |

Base-Promoted Hydrolysis (Saponification) Pathways

Base-promoted hydrolysis of esters, also known as saponification, is an irreversible process that goes to completion. masterorganicchemistry.comsavemyexams.com This is because the carboxylic acid formed in the reaction is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the alkoxide ion (RO⁻) as the leaving group. masterorganicchemistry.com The alkoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction. masterorganicchemistry.com This final step forms the carboxylate salt and an alcohol. masterorganicchemistry.com To obtain the neutral carboxylic acid, an acidic workup is required in a separate step to protonate the carboxylate. masterorganicchemistry.com Isotope-labeling studies have confirmed that this reaction proceeds via cleavage of the acyl-oxygen bond (C-OR'). libretexts.org

Reactions of Methylpentyl Esters with Organometallic Reagents (e.g., Grignard Reagents)

Esters such as methylpentyl ester react with two equivalents of a Grignard reagent (RMgX) or an organolithium reagent (RLi) to produce tertiary alcohols. chemistrysteps.com This reaction proceeds through a combination of nucleophilic acyl substitution followed by nucleophilic addition.

The first step involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate is unstable and collapses, eliminating the alkoxy group (-OR') as a leaving group to form a ketone. masterorganicchemistry.com

The ketone formed is more reactive towards the Grignard reagent than the original ester. chemistrysteps.com Therefore, it immediately reacts with a second equivalent of the Grignard reagent. chemistrysteps.com This second nucleophilic addition leads to the formation of a new tetrahedral intermediate, which is a magnesium alkoxide. Finally, a workup with an aqueous acid protonates the alkoxide to yield the tertiary alcohol. Because the ketone intermediate is highly reactive, it is not possible to stop the reaction at the ketone stage, and using only one equivalent of the Grignard reagent would result in a mixture of products. chemistrysteps.com

Derivatization Reactions of Methylpentyl Esters for Analytical or Synthetic Purposes

Derivatization is a technique used to modify a compound to make it more suitable for analysis, often by increasing its volatility and thermal stability for gas chromatography (GC). sigmaaldrich.com This typically involves reacting the analyte with a derivatizing reagent. sigmaaldrich.com

For acidic compounds, derivatization often involves alkylation, such as methylation, to form esters. research-solution.com This reduces the polarity of the compounds, which can otherwise lead to issues like peak tailing and adsorption during GC analysis.

Methylation and Silylation Techniques for Phosphonic Acid Esters

For the analysis of phosphonic acids and their half-esters, which are relevant in various fields, including the verification of the Chemical Weapons Convention, derivatization is crucial for GC-MS analysis. osti.govresearchgate.net The two most common methods are methylation and silylation. osti.govresearchgate.net

Methylation: This process converts phosphonic acids into their more volatile methyl esters. osti.gov

Diazomethane (CH₂N₂) has traditionally been a primary reagent for methylation due to its high reactivity under mild conditions and the absence of interfering by-products. osti.gov However, it is also explosive and hazardous. nih.gov

Trimethyloxonium tetrafluoroborate (B81430) (TMO•BF₄) offers a safer alternative. osti.govnih.gov It can effectively methylate phosphonic acids and their half-esters at ambient temperature in about an hour. osti.govnih.gov Methylene chloride is an ideal solvent for this reaction. osti.govnih.gov This method has been successfully used to methylate various phosphonic acids for GC-MS analysis. nih.gov

Silylation: This technique introduces a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, onto the analyte. mdpi.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) . researchgate.netmdpi.com

A catalyst like trimethylchlorosilane (TMCS) is often added to facilitate the reaction with sterically hindered compounds. sigmaaldrich.com

The ease of silylation for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives. mdpi.com

Table 2: Common Derivatization Reagents for Phosphonic Acid Esters

| Derivatization Method | Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Methylation | Diazomethane (CH₂N₂) | High reactivity, no interfering by-products. osti.gov | Explosive, hazardous. nih.gov |

| Trimethyloxonium tetrafluoroborate (TMO•BF₄) | Safer alternative, rapid, mild conditions. osti.govnih.gov | ||

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Commonly used, effective for many functional groups. sigmaaldrich.com | TMS derivatives can be less stable. mdpi.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Produces more stable TBDMS derivatives. mdpi.com |

Formation of Picolinyl Ester Derivatives

The formation of picolinyl ester derivatives is a significant transformation, often employed to enhance the analysis of carboxylic acids, particularly fatty acids, by gas chromatography-mass spectrometry (GC-MS). ifremer.frcapes.gov.brnih.govnih.gov The derivatization to a picolinyl ester introduces a nitrogen-containing group, which directs fragmentation patterns in mass spectrometry, aiding in the structural elucidation of the original acid, such as determining the position of double bonds or branching in the alkyl chain. nih.gov

One common mechanism for the synthesis of picolinyl esters involves a two-step process. researchgate.net Initially, the carboxylic acid is activated. A frequently used activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). The carboxyl group of the acid attacks the carbonyl carbon of CDI, leading to the formation of an activated acyl-imidazole intermediate (amide 1) with the release of imidazole (B134444) and carbon dioxide.

In the second step, this activated intermediate undergoes transesterification with 3-(hydroxymethyl)pyridine (also known as 3-pyridylcarbinol). nih.govresearchgate.net The hydroxyl group of 3-(hydroxymethyl)pyridine acts as a nucleophile, attacking the carbonyl carbon of the acyl-imidazole. This results in the formation of the picolinyl ester derivative (2) and the displacement of the imidazole leaving group. researchgate.net

Alternative methods for synthesizing picolinyl esters have also been developed. One such method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form an acid chloride. nih.gov This highly reactive acid chloride is then treated with 3-pyridylcarbinol to yield the corresponding picolinyl ester. nih.gov Another approach is a one-step transesterification of lipids using 3-potassiooxymethylpyridine, prepared from potassium tert-butoxide and 3-hydroxymethylpyridine, which allows for the direct conversion of triacylglycerols and phospholipids (B1166683) to their picolinyl ester derivatives under mild conditions. dss.go.th

The utility of picolinyl esters is primarily in mass spectrometry. capes.gov.br Under electron impact ionization, the charge is localized on the nitrogen atom of the pyridine (B92270) ring. nih.gov This promotes a specific fragmentation pathway involving hydrogen abstraction from the fatty acid chain, leading to the formation of a series of diagnostic ions that allow for the determination of the original fatty acid's structure. nih.govcapes.gov.br

Reaction Scheme for Picolinyl Ester Formation

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Activation | Carboxylic Acid (R-COOH) | 1,1'-Carbonyldiimidazole (CDI) | Acyl-imidazole |

| 2. Esterification | Acyl-imidazole | 3-(Hydroxymethyl)pyridine | Picolinyl Ester (R-COOCH₂-C₅H₄N) |

Reaction Pathways for Complex Methylpentyl Ester Architectures (e.g., 2,4-D 2-ethyl-4-methylpentyl ester)

The industrial production of 2,4-D typically follows one of two primary routes. iarc.fr

Chlorination of Phenol: In this pathway, phenol is first chlorinated to produce 2,4-dichlorophenol (B122985) (2,4-DCP). iarc.frresearchgate.net This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the sodium salt of 2,4-D. Subsequent acidification yields the final 2,4-D acid. researchgate.net

Condensation of Phenol: Alternatively, phenol can first be condensed with chloroacetic acid to form phenoxyacetic acid. iarc.frgoogle.com This intermediate is then chlorinated to produce 2,4-D. iarc.frgoogle.com

The formation of the 2,4-D 2-ethyl-4-methylpentyl ester is achieved through the esterification of 2,4-D with 2-ethyl-4-methylpentanol. This is a condensation reaction where the carboxylic acid (2,4-D) and the alcohol (2-ethyl-4-methylpentanol) react to form an ester and water. To drive the reaction towards the product side, it is typically carried out in the presence of an acid catalyst, and the water produced is removed from the reaction mixture.

The reaction is as follows: Cl₂C₆H₃OCH₂COOH (2,4-D) + HOCH₂CH(C₂H₅)CH₂CH(CH₃)₂ (2-ethyl-4-methylpentanol) ⇌ Cl₂C₆H₃OCH₂COOCH₂CH(C₂H₅)CH₂CH(CH₃)₂ (2,4-D 2-ethyl-4-methylpentyl ester) + H₂O

This esterification is a reversible process. In biological systems, the reverse reaction, hydrolysis, can occur. For instance, esters of 2,4-D are rapidly hydrolyzed back to the active 2,4-D acid form in soil, water, and within organisms. orst.edunih.gov This is a crucial aspect of the herbicidal activity of 2,4-D esters.

The term "isooctyl ester" of 2,4-D is often used in literature and regulatory documents, and it can refer to several isomers, including the 2-ethylhexyl ester and the 2-ethyl-4-methylpentyl ester. epa.gov

Physicochemical and Spectroscopic Data of Relevant Compounds

2,4-D 2-ethyl-4-methylpentyl ester

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂Cl₂O₃ |

| Molecular Weight | 333.25 g/mol |

| Appearance | Sweet smelling liquid nih.gov |

| CAS Number | 53404-37-8 nih.gov |

2,4-Dichlorophenoxyacetic acid (2,4-D)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₂O₃ |

| Molecular Weight | 221.04 g/mol iarc.fr |

| Appearance | Colourless crystals or white powder iarc.fr |

| CAS Number | 94-75-7 orst.edu |

| log P (Octanol/Water Partition Coefficient) | 2.81 iarc.fr |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating methylpentyl esters from complex matrices and for determining the purity of synthesized or isolated compounds. The choice of method depends on the volatility and thermal stability of the specific ester.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile methylpentyl esters. alwsci.com It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. alwsci.com In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound.

GC-MS has been successfully employed to identify various methylpentyl esters in natural product extracts and other complex mixtures. For example, trichloroacetic acid, 4-methylpentyl ester was identified as a major compound in the ethanolic extract of Cyperus scariosus aerial parts. ijlsci.in Similarly, dichloroacetic acid, 4-methylpentyl ester was detected in the leaves of Mukia maderaspatana. japsonline.combvsalud.org The technique is also used to analyze the composition of essential oils, where esters like 11-octadecenoic acid, methyl ester have been identified. researchgate.net

The retention time of a specific methylpentyl ester in the gas chromatogram provides an initial indication of its identity, while the mass spectrum confirms its structure. frontiersin.org For instance, in the analysis of crab extracts, various fatty acid methyl esters were identified based on their GC retention times and mass spectral data. researchtrend.net

Table 1: Examples of Methylpentyl Esters Identified by GC-MS

| Compound Name | Source |

|---|---|

| Trichloroacetic acid, 4-methylpentyl ester | Cyperus scariosus |

| Dichloroacetic acid, 4-methylpentyl ester | Mukia maderaspatana |

| 11-Octadecenoic acid, methyl ester | Moringa seed oil |

Liquid Chromatography Techniques for Non-Volatile Methylpentyl Esters

For methylpentyl esters that are non-volatile, thermally labile, or have high molecular weights, liquid chromatography (LC) is the separation method of choice. alwsci.com High-performance liquid chromatography (HPLC) is particularly useful for the analysis of such compounds. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

HPLC can be coupled with various detectors, including mass spectrometry (LC-MS), for the identification and quantification of non-volatile esters. researchgate.net This approach has been used for the analysis of complex mixtures of esters, such as sucrose (B13894) fatty acid esters. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating esters. researchgate.net Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve better separation of complex mixtures. frontiersin.orgresearchgate.net

While direct applications to "methylpentyl ester" are less commonly documented in readily available literature compared to GC-MS, the principles of HPLC are broadly applicable. For instance, HPLC has been used to analyze non-volatile phenolic compounds and other large molecules in various plant and food extracts. mdpi.com The technique's versatility makes it a suitable method for the analysis of non-volatile methylpentyl esters, should the need arise.

Spectroscopic Elucidation of Methylpentyl Ester Structure

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum is a plot of this absorption versus frequency (or wavenumber).

For methylpentyl esters, the most characteristic absorption band is that of the carbonyl group (C=O) stretch, which typically appears in the region of 1735-1750 cm⁻¹. researchgate.net Another key absorption is the C-O-C stretching vibration, which is usually observed between 1150 and 1300 cm⁻¹. researchgate.netresearchgate.net The presence of these two strong bands is a clear indication of an ester functional group. researchgate.net

Attenuated Total Reflectance (ATR)-IR is a sampling technique that simplifies the analysis of solid and liquid samples by eliminating the need for sample preparation. scirp.org The sample is placed in direct contact with an ATR crystal, and the IR beam is directed through the crystal in such a way that it interacts with the sample at the surface. ATR-IR has been used to characterize various esters, including methyl, pentyl, and decyl esters, where the characteristic C=O and C-O-C stretching bands were clearly identified. researchgate.net The absence of broad O-H stretching bands around 3100-3600 cm⁻¹ can confirm the purity of the ester and the absence of unreacted alcohol or carboxylic acid impurities. researchgate.net

Table 2: Characteristic IR Absorption Bands for Methylpentyl Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1735-1750 researchgate.net |

| C-O-C | Stretch | 1150-1300 researchgate.netresearchgate.net |

| C-H (alkane) | Stretch | 2850-2960 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

In ¹H NMR spectroscopy, the chemical shift of a proton is influenced by its electronic environment. The protons in a methylpentyl ester will have characteristic chemical shifts. For example, the protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group) are typically found in the region of 3.5-4.5 ppm. The protons of the methyl group at the other end of the pentyl chain will appear at a much lower chemical shift, typically around 0.9 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic chemical shift in the range of 170-180 ppm. The carbons of the alkyl chains have chemical shifts that depend on their position relative to the ester functional group.

Together, ¹H and ¹³C NMR spectra, often supplemented with two-dimensional NMR techniques, allow for the complete assignment of the structure of a methylpentyl ester. researchgate.net For instance, the structure of a 3,4-dihydroxybenzoyl terpenoid ester, which contains a methylpentyl ester moiety, was confirmed using ¹H and ¹³C NMR analysis. researchgate.net

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.org When a methylpentyl ester is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). The molecular ion peak in the mass spectrum gives the molecular weight of the compound. whitman.edu

The molecular ion of an ester can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides valuable clues about the structure of the original molecule. libretexts.org Common fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group and the McLafferty rearrangement. whitman.edu

For a generic methylpentyl ester, key fragments would correspond to the loss of the alkoxy group (-OR) and the fragmentation of the alkyl chains. libretexts.org For example, in the mass spectrum of 2-methylpentyl benzoate, a prominent peak is observed at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺). nih.gov The analysis of these fragmentation patterns, often in conjunction with data from GC-MS, allows for the confident identification of specific methylpentyl ester isomers. vulcanchem.comnih.gov

Thermal Analysis for Material Science Applications

Thermal analysis techniques are pivotal in materials science for characterizing the thermal properties of compounds like methylpentyl ester. xrfscientific.com These methods provide critical data on phase transitions and thermal stability, which are essential for determining the potential applications of a material. xrfscientific.comlabmanager.com Two of the most fundamental and complementary thermal analysis techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). labmanager.com

Differential Scanning Calorimetry (DSC) is a thermodynamic tool used to measure the heat flow associated with material transitions as a function of temperature and time. nih.govuniversallab.org It provides direct information on the heat energy absorbed or released by a sample during heating or cooling, making it ideal for studying phase transitions such as melting and crystallization. nih.govmdpi.com The analysis of fatty acid methyl esters (FAMEs), a class to which methylpentyl esters belong, reveals distinct melting and recrystallization characteristics. researchgate.netresearchgate.net

Research on various fatty esters demonstrates a clear correlation between the chemical structure—specifically the aliphatic chain length of the carboxylic acid and the alcohol component—and the melting temperature. mdpi.com For instance, studies comparing methyl, pentyl, and decyl esters of the same fatty acids have shown that pentyl esters tend to have the lowest melting points in the series. mdpi.com This is attributed to the changes in molecular packing and intermolecular forces influenced by the bulkier pentyl group compared to the methyl group. researchgate.netmdpi.com The DSC thermograms for these esters show endothermic peaks corresponding to melting and exothermic peaks for crystallization, with the temperatures and enthalpies of these transitions providing a detailed thermal profile of the material. mdpi.com Polymorphism, the ability of a compound to exist in more than one crystalline form, has also been observed in some fatty acid methyl esters. researchgate.netresearchgate.netakjournals.com

Table 1: Phase Transition Temperatures of Various Fatty Acid Esters (DSC Data)

| Ester | Melting Point (°C) | Crystallization Temperature (°C) | Latent Heat of Fusion (ΔH, J/g) |

|---|---|---|---|

| Methyl Myristate (MEMY) | 15.12 | 11.52 | 196.2 |

| Pentyl Myristate (PEMY) | 9.87 | 3.97 | 154.2 |

| Decyl Myristate (DEMY) | 16.51 | 14.01 | 181.7 |

| Methyl Palmitate (MEPA) | 26.25 | 23.35 | 211.5 |

| Pentyl Palmitate (PEPA) | 19.63 | 16.33 | 170.8 |

| Methyl Stearate (MESA) | 34.31 | 31.91 | 224.9 |

| Pentyl Stearate (PESA) | 28.16 | 25.56 | 185.3 |

Data adapted from studies on fatty acid esters to illustrate trends. Actual values can vary based on experimental conditions. mdpi.com

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. universallab.org It is a primary method for assessing the thermal stability of materials by identifying the temperatures at which decomposition and degradation occur. tainstruments.com A TGA experiment produces a thermogram, which plots mass percentage against temperature. The onset temperature of mass loss is a critical indicator of the material's thermal stability. tainstruments.com

For fatty acid esters, TGA reveals that thermal stability is influenced by factors such as molecular weight and chain length. researchgate.netakjournals.com Generally, esters with longer carbon chains exhibit higher degradation temperatures. mdpi.com TGA studies on methyl, pentyl, and decyl esters show that all undergo significant mass loss at temperatures above 140 °C, with complete degradation typically occurring between 200 °C and 300 °C. mdpi.com The analysis can pinpoint the temperature at which a specific percentage of mass loss (e.g., 5%) occurs, which is often defined as the starting degradation temperature for practical applications. mdpi.com The derivative of the TGA curve (DTG) can also be analyzed to identify the temperatures at which the rate of mass loss is at its maximum. akjournals.commdpi.com

Table 2: Thermal Stability of Various Fatty Acid Esters (TGA Data)

| Ester | Onset Decomposition Temperature (°C) | Temperature at 5% Mass Loss (°C) |

|---|---|---|

| Methyl Myristate (MEMY) | 149.7 | 159.2 |

| Pentyl Myristate (PEMY) | 159.5 | 169.8 |

| Decyl Myristate (DEMY) | 204.3 | 215.1 |

| Methyl Palmitate (MEPA) | 173.8 | 183.5 |

| Pentyl Palmitate (PEPA) | 186.4 | 195.7 |

| Methyl Stearate (MESA) | 192.1 | 201.1 |

| Pentyl Stearate (PESA) | 203.8 | 212.4 |

Data adapted from studies on fatty acid esters to illustrate trends. mdpi.com The onset temperature is determined from the initial mass loss.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Advanced Method Development for Trace Analysis and Specific Isomer Differentiation

The detection of methylpentyl ester at trace levels and the differentiation of its specific isomers present significant analytical challenges. These tasks are crucial in fields ranging from flavor and fragrance analysis to metabolic studies and synthetic chemistry, where minute quantities or specific stereoisomers can have vastly different properties and effects. mdpi.comtandfonline.com Advanced analytical methods, primarily based on chromatography and spectroscopy, have been developed to address these challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds, including esters like 2-methylpentyl ester found in natural products. mdpi.com For trace analysis, techniques such as solid-phase microextraction (SPME) can be optimized to pre-concentrate analytes, enhancing detection sensitivity. mdpi.com

Differentiating between isomers, particularly enantiomers (non-superimposable mirror images) and diastereomers, requires more specialized approaches. High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose. tandfonline.com A common strategy involves the use of chiral derivatizing agents. These are enantiomerically pure compounds that react with the chiral analyte (e.g., a chiral alcohol or acid precursor to the ester) to form diastereomeric derivatives. tandfonline.com Because diastereomers have different physical properties, they can be separated on a standard (non-chiral) HPLC column. tandfonline.com For example, chiral branched fatty acids have been successfully separated and detected at femtomole levels after conversion into diastereomeric esters using a fluorescent chiral derivatizing reagent. tandfonline.com

Another advanced method for determining the absolute configuration of chiral molecules is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs). theses.cz By converting a chiral analyte into two diastereomeric derivatives using the (R) and (S) enantiomers of a CDA, the resulting NMR spectra will show different chemical shifts for corresponding nuclei, a phenomenon that can be correlated to the absolute configuration of the original molecule. theses.cz

Table 3: Advanced Methods for Trace Analysis and Isomer Differentiation

| Technique | Application | Principle |

|---|---|---|

| GC-MS with SPME | Trace analysis of volatile esters | Solid-phase microextraction (SPME) concentrates volatile analytes prior to separation by Gas Chromatography (GC) and identification by Mass Spectrometry (MS). mdpi.com |

| HPLC with Chiral Derivatization | Separation of enantiomers/diastereomers | A chiral analyte is reacted with an enantiomerically pure reagent to form diastereomers, which are then separated by standard HPLC. tandfonline.com |

| NMR with Chiral Derivatizing Agents (CDAs) | Determination of absolute configuration | The chiral analyte is converted into diastereomeric derivatives, leading to distinguishable chemical shifts in the NMR spectrum that allow for configurational assignment. theses.cz |

Applications in Chemical Science and Industry Non Biological/non Clinical

Role as Chemical Intermediates in Advanced Organic Synthesis

Methylpentyl esters serve as crucial building blocks in the intricate world of organic synthesis. Their inherent chemical functionalities allow them to participate in a variety of reactions, making them valuable intermediates for creating more complex molecules. ontosight.ai

Esters, in general, are fundamental to organic chemistry, acting as precursors in numerous synthetic transformations. numberanalytics.com The branched structure of a methylpentyl group can introduce unique steric and electronic properties into a molecule, influencing its reactivity and the stereochemical outcome of a reaction. This is particularly relevant in the synthesis of specialty chemicals where specific molecular architectures are desired.

Key reactions involving methylpentyl esters include:

Hydrolysis: Like other esters, they can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 2-methylpentanol. numberanalytics.com

Transesterification: This reaction involves the exchange of the alkoxy group, allowing for the synthesis of different esters. numberanalytics.com The branched nature of the 2-methylpentyl group can influence the regioselectivity of this reaction.

Reduction: Using strong reducing agents like lithium aluminum hydride, the ester can be reduced to form two alcohols. libretexts.org Weaker reagents like diisobutylaluminum hydride (DIBALH) can selectively reduce the ester to an aldehyde. libretexts.org

Condensation Reactions: Esters are key reactants in condensation reactions like the Claisen condensation, which forms β-keto esters, important intermediates in many synthetic pathways. numberanalytics.combeilstein-journals.org

The synthesis of specific methylpentyl esters, such as 2-methylpentyl formate (B1220265), is typically achieved through the acid-catalyzed esterification of the corresponding carboxylic acid (formic acid) with 2-methylpentanol. In more complex syntheses, such as those for GPR88 agonists, the formation of an ether linkage with a methylpentyl group can be achieved via a Mitsunobu reaction involving 2-methyl-1-pentanol. nih.gov

Application as Components in Industrial Solvents and Lubricants

The physical and chemical properties of methylpentyl esters make them suitable for use in various industrial formulations, particularly as solvents and lubricants. ontosight.aishriparth.com Methyl esters, in general, are recognized for their good solvency characteristics for a range of polymers, resins, and oils. esters-solvents.com

Their utility in these applications stems from several key attributes:

Solvency: Methyl esters can act as effective, eco-friendly solvents in products like paints, coatings, and industrial cleaners. shriparth.comambujasolvex.com Their ability to dissolve a wide array of substances makes them a viable replacement for traditional petroleum-based and chlorinated solvents. shriparth.com

Lubricity: Esters, including those with branched chains, exhibit good lubricating properties. ontosight.aichempri.com This makes them valuable as base oils or additives in lubricants and metalworking fluids. ontosight.aiambujasolvex.com The presence of a stable oil film formed by ester additives can significantly reduce wear on engine components. mvh-shop.demannol.de

High Flash Point and Low Volatility: Many esters possess high flash points and low volatility, which enhances their safety profile for handling and storage compared to more volatile organic solvents. shriparth.com For instance, 2-methylpentyl formate has a boiling point of 148°C.

Investigation of Methylpentyl Esters as Phase Change Materials (PCMs)

A promising area of research for methylpentyl esters is their application as phase change materials (PCMs) for thermal energy storage. mdpi.commdpi.compurdue.edu PCMs absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition (e.g., from solid to liquid), making them ideal for applications like passive temperature regulation in buildings and electronics. mdpi.comsemanticscholar.org

Esters are considered attractive PCM candidates due to their high enthalpies of fusion, low corrosivity, chemical stability, and low toxicity. mdpi.comsemanticscholar.org

Evaluation of Enthalpies of Fusion and Supercooling Behavior

The enthalpy of fusion (ΔH), or the amount of heat absorbed during melting, is a critical parameter for PCMs. elettronicaveneta.com Studies on fatty acid esters have shown that pentyl esters possess significant enthalpies of fusion, generally above 150 J/g. mdpi.com While these values are slightly lower than those of corresponding methyl and decyl esters (which can exceed 200 J/g), they are still substantial for effective thermal energy storage. mdpi.com

Supercooling, the phenomenon where a liquid cools below its freezing point without solidifying, is an undesirable characteristic for PCMs. Research indicates that fatty acid esters, including pentyl esters, exhibit low degrees of supercooling, often less than 8-10°C, which is advantageous for their application as PCMs. mdpi.com

Correlations Between Chemical Structure and Thermal Performance

The thermal properties of esters are directly linked to their chemical structure. mdpi.comresearchgate.net Research has revealed several key correlations:

Alkyl Chain Length: The length of both the carboxylic acid and the alcohol chains influences the melting point and enthalpy of fusion. mdpi.com For a given carboxylic acid, pentyl esters tend to have lower melting points than their methyl and decyl ester counterparts. mdpi.com The aliphatic chain of the carboxylic acid has a more significant impact on increasing the melting temperature than the alcohol chain. mdpi.com

Branching: The presence of branched alkyl chains, such as in methylpentyl esters, can affect the packing of the molecules in the solid state, which in turn influences the melting point and enthalpy of fusion. Shorter alkyl chains, as seen in methyl esters, generally lead to higher melting points compared to their isomers with the ester group not at the end of the chain. researchgate.net

Degradation Temperature: The thermal stability of esters is also related to their chain length. Longer carbon chains generally result in higher degradation temperatures. mdpi.com

The ability to tune the thermal properties of esters by modifying their chemical structure allows for the design of PCMs tailored to specific temperature ranges for various applications. mdpi.comresearchgate.net

Methyl Esters as Biofuel Components and Additives

Methyl esters, particularly fatty acid methyl esters (FAMEs), are the primary components of biodiesel. shriparth.comatamankimya.comconcawe.eu These are typically produced through the transesterification of vegetable oils or animal fats with methanol (B129727). shriparth.comatamankimya.com While the term "methylpentyl ester" can refer to a broader class of compounds, the principles governing the use of methyl esters in fuels are relevant.

Fuel Additive Performance and Physicochemical Interactions

Methyl esters are not only used as a standalone biofuel (B100) but also commonly blended with petroleum diesel in various concentrations (e.g., B5, B7, B20). concawe.eumdpi.com They are also used as additives to improve the properties of conventional fuels like gasoline and diesel. mannol.deasric.africa

The addition of esters to fuels can lead to several performance enhancements:

Improved Lubricity: Esters can significantly improve the lubricity of fuels, which is crucial for protecting fuel system components from wear. mannol.de

Enhanced Combustion and Reduced Deposits: As combustion catalysts, esters can promote more complete fuel combustion. mvh-shop.de This leads to reduced carbon buildup, coking, and smoke, thereby increasing the lifespan of engine components like injectors, valves, and catalytic converters. mvh-shop.demannol.de

Increased Engine Performance: By improving lubrication and ensuring optimal fuel dispersion, ester additives can lead to increased engine power and acceleration. mvh-shop.demannol.de

Corrosion Protection: Esters can form a stable, protective oil film on fuel system parts, preventing corrosion. mvh-shop.demannol.de

The effectiveness of these additives is rooted in their chemical structure and their interaction with the base fuel and engine components. asric.africa The use of such additives represents a strategy to improve the efficiency and reduce the environmental impact of internal combustion engines. mdpi.comasric.africa

Role in Sustainable Energy Solutions

Methyl esters, particularly those derived from fatty acids (Fatty Acid Methyl Esters or FAMEs), are central to the production of biodiesel, a renewable and cleaner-burning fuel alternative to petroleum diesel. ggcplc.comambujasolvex.com The process of transesterification converts vegetable oils and animal fats into methyl esters, which constitute what is known as pure biodiesel (B100). ggcplc.com This renewable fuel can be used as a direct replacement for or blended in any proportion with petroleum diesel. ggcplc.com

The significance of methyl esters in sustainable energy lies in their contribution to reducing greenhouse gas emissions. technoilogy.it The use of biodiesel leads to lower emissions of carbon monoxide and particulate matter compared to conventional diesel. ambujasolvex.com In 2023, the global production of FAME biodiesel reached 44.7 million metric tons, marking a 7.4% increase from the previous year, underscoring the growing importance of methyl esters in the transition towards more sustainable energy sources. ambujasolvex.com

The purity of methyl esters is crucial for the quality and efficiency of biodiesel. technoilogy.it Distillation is a key refining process that removes impurities like glycerol (B35011), methanol, and unreacted fatty acids from crude methyl esters. technoilogy.it This purification enhances the fuel's performance, reduces engine deposits, and ensures compliance with international standards such as ASTM D6751 in the United States and EN 14214 in Europe. technoilogy.it

Research has also explored the production of hydrocarbons from microorganisms like the filamentous fungus Aspergillus carbonarius. This fungus can produce a variety of compounds, including methylpentyl esters, that have potential as components of advanced biofuels. wsu.edu

Usage in Fragrance and Flavor Formulations (Academic Perspective on Volatile Organic Compound Profiles)

From an academic standpoint, various isomers of methylpentyl esters are significant contributors to the volatile organic compound (VOC) profiles of many fruits and plants, defining their characteristic aromas and flavors. These esters are part of a larger group of compounds responsible for the sensory attributes of natural products. ontosight.aiutripoli.edu.ly

Research on the volatile profiles of peppers, for instance, has identified several methylpentyl esters as key odor-active compounds. In a study on a Brazilian tabasco pepper cultivar (Capsicum frutescens), 4-methylpentyl 2-methylbutanoate was a major component, contributing herbal notes. scielo.br Other significant isohexyl esters included 4-methylpentyl 3-methylbutanoate and 4-methylpentyl 2-methylpropanoate. scielo.br The quantitative differences in these ester profiles are often what distinguish the aromas between different cultivars. scielo.br

The enzymatic synthesis of flavor esters is an area of active research, offering a sustainable alternative to chemical synthesis. nih.gov Acyltransferases, for example, can be used for the efficient, biocatalytic production of various flavor esters. nih.gov

The table below summarizes the occurrence of various methylpentyl esters in the volatile profiles of different plants as identified in academic research.

| Plant/Fruit | Methylpentyl Ester Derivative | Sensory Description/Note |

| Brazilian Tabasco Pepper (C. frutescens) | 4-methylpentyl 2-methylbutanoate | Herbal |

| Brazilian Tabasco Pepper (C. frutescens) | 4-methylpentyl 3-methylbutanoate | Not specified |

| Brazilian Tabasco Pepper (C. frutescens) | 4-methylpentyl 2-methylpropanoate | Not specified |

| Red Malagueta Pepper | 4-methylpentyl 2-methylbutanoate | Not specified |

| Shimatogarashi Pepper (C. frutescens) | Isohexyl esters (general) | Not specified |

| Capsicum annuum | 4-methylpentyl 4-methylpentanoate | Not specified |

Inclusion in Pesticide and Herbicide Formulations (e.g., 2,4-D 2-Ethyl-4-methylpentyl ester)

The compound 2,4-D 2-ethyl-4-methylpentyl ester is an active ingredient used in certain herbicide formulations. ontosight.ai It belongs to the phenoxyacetic acid class of herbicides and is an ester of 2,4-dichlorophenoxyacetic acid (2,4-D). ontosight.aiorst.edu The addition of the 2-ethyl-4-methylpentyl group alters the physical and chemical properties of the parent 2,4-D acid, affecting its volatility and solubility. ontosight.ai

Formulations of 2,4-D as esters are common because the acid form has low solubility. orst.edu These ester formulations, including the 2-ethyl-4-methylpentyl ester, are used to control broadleaf weeds in various agricultural settings, such as on croplands growing cereals, corn, and soybeans, as well as in non-agricultural areas like pastures and residential lawns. ontosight.aiorst.edu The ester forms of 2,4-D are known to penetrate the foliage of weeds effectively. orst.edu Once absorbed, enzymes within the plant cleave the ester group, releasing the parent 2,4-D acid, which is the active herbicidal agent. publications.gc.ca

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established tolerances for residues of 2,4-D resulting from the application of its isooctyl esters, which include 2-ethyl-4-methylpentyl ester, on agricultural commodities. epa.gov For example, a tolerance level is set for residues on barley grain. epa.gov

The use of different ester forms of 2,4-D can influence the herbicide's efficacy and potential for off-target movement. 24d.info Generally, ester formulations are absorbed more rapidly by plants than amine salt formulations, which can make them more effective under certain conditions and less likely to be washed off by rain. 24d.info

The table below lists key information regarding the use of 2,4-D 2-ethyl-4-methylpentyl ester in herbicide formulations.

| Attribute | Description |

| Chemical Name | 2,4-D 2-ethyl-4-methylpentyl ester |

| CAS Number | 53404-37-8 |

| Herbicide Class | Phenoxyacetic acid ontosight.ai |

| Function | Selective control of broadleaf weeds ontosight.aiorst.edu |

| Formulation Purpose | To increase solubility and facilitate application compared to 2,4-D acid. orst.edu |

| Mechanism | Penetrates plant foliage; the ester is then hydrolyzed to the active 2,4-D acid. orst.edupublications.gc.ca |

Environmental Chemistry and Fate Studies

Environmental Distribution and Persistence Mechanisms

The environmental distribution of methylpentyl ester, like other fatty acid methyl esters (FAMEs), is largely governed by its physicochemical properties, including low aqueous solubility and volatility. lyellcollection.org This leads to its likely behavior as a light non-aqueous phase liquid (LNAPL) if released into the environment, with a tendency to partition into soil and sediment rather than remaining in water. concawe.euepa.gov The persistence of methylpentyl ester in the environment is influenced by several mechanisms, primarily sorption, autoxidation, and biodegradation. concawe.eu

Sorption to soil and sediment particles is a significant process that reduces the mobility of these esters. concawe.eu The low water solubility of FAMEs means they are likely to adsorb to organic matter in soil and sediment, limiting their transport through the water column. concawe.euepa.gov However, autoxidation and hydrolysis can lead to the formation of more mobile, yet still biodegradable, compounds. lyellcollection.orgconcawe.eu While stable at a neutral pH in water, methyl esters can undergo hydrolysis under acidic or alkaline conditions, breaking down into the corresponding acid (or its salt) and methanol (B129727). epa.gov Aqueous photolysis is not considered a significant degradation pathway as the ester structure absorbs light in the far UV range, outside of natural sunlight. epa.gov

The persistence of these compounds is generally not expected to be long-term due to their ready biodegradability. europa.eu However, the specific environmental conditions, such as the presence of electron acceptors and nutrients, play a crucial role in determining the rate and extent of degradation. lyellcollection.orgconcawe.eu In environments with limited electron acceptors, the degradation of FAMEs can deplete these resources, potentially slowing down the breakdown of other contaminants. lyellcollection.orgconcawe.eu

Table 1: Predicted Environmental Partitioning of a Representative Carbamate Ester

| Compartment | Equal (Air, Water, Soil) Release (%) | 100% to Air (%) | 100% to Water (%) | 100% to Soil (%) |

|---|---|---|---|---|

| Air | 3.6 | 86 | <1 | <1 |

| Water | 45 | 11 | 99 | 8.9 |

| Soil | 51 | 2.4 | <0.1 | 90 |

| Sediment | <1 | <0.1 | <1 | <0.1 |

This table, adapted from a study on methyl isobutyl carbinol (MIBC), illustrates the general distribution pattern for a related ester, highlighting the significant partitioning to soil and water depending on the release scenario. oecd.org

Biodegradation Pathways and Rates in Various Environmental Compartments

Methylpentyl ester, as a type of fatty acid methyl ester (FAME), is widely reported to be readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.orgconcawe.eu The primary mechanism of biodegradation is biological, occurring in both aquatic and soil environments. epa.gov The general pathway for the metabolism of FAMEs involves an initial hydrolysis step, catalyzed by esterase enzymes, which breaks the ester bond to release a free fatty acid and methanol. lyellcollection.org The resulting free fatty acids are then sequentially broken down through a process known as β-oxidation, where two-carbon units are removed at a time. lyellcollection.org The released methanol is also readily biodegraded under both aerobic and anaerobic conditions. lyellcollection.org

The rate of biodegradation can vary depending on several factors, including the specific environmental compartment, ground conditions, availability of electron acceptors, and the composition of the microbial community. concawe.euresearchgate.net Studies have shown that FAMEs in biodiesel often biodegrade more rapidly than petroleum diesel. lyellcollection.org However, in environments with limited electron acceptors and macronutrients (like nitrogen and phosphate), the rapid biodegradation of FAMEs can deplete these resources, which may, in turn, slow down the degradation of other co-contaminants. lyellcollection.orgconcawe.eu

Under anaerobic conditions, the biodegradation of FAMEs can lead to the production of significant amounts of methane. lyellcollection.orgconcawe.eu The degradation process in the absence of oxygen involves different microbial pathways, but ultimately breaks down the ester into simpler compounds. academicjournals.org

Table 2: Biodegradation of Short-Chain Aliphatic Esters (SCAE) Methyl Esters

| Substance | Biodegradation (%) | Duration (days) |

|---|---|---|

| SCAE Methyl Esters (general) | 75-90.4 | 28 |

This table summarizes the ready biodegradability of the short-chain aliphatic esters methyl esters category, with significant degradation observed within a 28-day period. europa.eu

Bioaccumulation Potential in Non-Biological Systems